N-(1-benzyl-1H-pyrazol-5-yl)benzamide
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Overview
Description
N-(1-benzyl-1H-pyrazol-5-yl)benzamide is a compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their wide range of pharmacological activities and are used in various fields such as pharmaceuticals, agriculture, and industry . The structure of this compound consists of a benzyl group attached to a pyrazole ring, which is further connected to a benzamide group .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(1-benzyl-1H-pyrazol-5-yl)benzamide can be synthesized through several synthetic routes. One common method involves the reaction of 1-benzyl-1H-pyrazole-5-carboxylic acid with benzoyl chloride in the presence of a base such as triethylamine . The reaction is typically carried out in a solvent like dichloromethane at room temperature. Another method involves the use of aminopyrazoles, which are treated with substituted benzoyl chlorides in dichloromethane to yield the desired benzamide derivatives .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
N-(1-benzyl-1H-pyrazol-5-yl)benzamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the benzyl group.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed to reduce the carbonyl group in the benzamide moiety.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyl group may yield benzaldehyde derivatives, while reduction of the benzamide group can produce amine derivatives .
Scientific Research Applications
N-(1-benzyl-1H-pyrazol-5-yl)benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(1-benzyl-1H-pyrazol-5-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit succinate dehydrogenase, an enzyme involved in the mitochondrial tricarboxylic acid cycle and respiration chain . The compound interacts with the enzyme through hydrogen bonds and π-π interactions, disrupting its function and leading to antifungal activity .
Comparison with Similar Compounds
N-(1-benzyl-1H-pyrazol-5-yl)benzamide can be compared with other similar compounds, such as:
N-(1,3-diaryl-1H-pyrazol-5-yl)benzamides: These compounds have similar structures but different substituents on the pyrazole ring, leading to variations in their biological activities.
Pyrazole-4-carboxamides: These compounds share the pyrazole core but have different functional groups, resulting in distinct pharmacological properties.
Indole derivatives: Although structurally different, indole derivatives also exhibit a wide range of biological activities and can be used for similar applications.
This compound stands out due to its unique combination of a benzyl group and a benzamide moiety, which contributes to its specific chemical and biological properties .
Properties
IUPAC Name |
N-(2-benzylpyrazol-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O/c21-17(15-9-5-2-6-10-15)19-16-11-12-18-20(16)13-14-7-3-1-4-8-14/h1-12H,13H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYIXLYXMSJJUJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=CC=N2)NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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